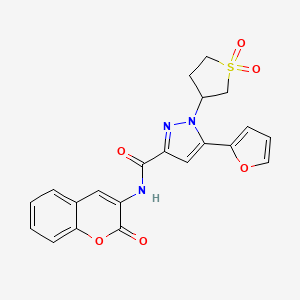
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O6S and its molecular weight is 439.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Structural Characteristics
This compound features several key functional groups:
- Dioxidotetrahydrothiophene moiety : Contributes to the compound's reactivity.
- Furan ring : A five-membered aromatic ring that enhances biological activity.
- Chromene structure : Imparts additional pharmacological properties.
The molecular formula is C16H16N2O4S with a molecular weight of approximately 348.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the dioxidotetrahydrothiophene ring via oxidation.
- Coupling reactions to attach the furan and chromene components.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods, with results indicating activity comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin | 32 |
| Escherichia coli | 100 | Amoxicillin | 64 |
| Klebsiella pneumoniae | 75 | Gentamicin | 32 |
Anticancer Activity
In vitro studies have demonstrated that the compound has promising anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis.
| Cancer Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |
| HT-29 (Colon Cancer) | 20 | Cisplatin | 12 |
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to the target molecule:
- Study on Coumarin Derivatives : This research highlighted the anticancer potential of coumarin-based compounds, showing that modifications in structure can significantly enhance bioactivity against cancer cells .
- Antimicrobial Evaluation of Pyrazole Derivatives : A series of pyrazole derivatives were tested for antimicrobial activity, revealing that substitutions on the pyrazole ring could lead to improved efficacy against resistant bacterial strains .
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)-N-(2-oxochromen-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c25-20(22-16-10-13-4-1-2-5-18(13)30-21(16)26)15-11-17(19-6-3-8-29-19)24(23-15)14-7-9-31(27,28)12-14/h1-6,8,10-11,14H,7,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPDZZPQWNVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














